2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride

Conformational analysis Medicinal chemistry Scaffold design

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2361644-28-0) is a gem-dimethyl-substituted pyrrolidine-3-acetic acid building block supplied as the hydrochloride salt (C₈H₁₆ClNO₂, MW 193.67 g/mol, minimum 95% purity). The compound belongs to the class of cyclic γ-aminobutyric acid (GABA) analogues, structurally related to homo-β-proline (pyrrolidine-3-acetic acid), a known GABA uptake inhibitor and GABAA receptor ligand.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2361644-28-0
Cat. No. B2750892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride
CAS2361644-28-0
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCC1(CNCC1CC(=O)O)C.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
InChIKeySVAXAGVHKNLPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2361644-28-0): Procurement-Ready Scaffold Profile


2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2361644-28-0) is a gem-dimethyl-substituted pyrrolidine-3-acetic acid building block supplied as the hydrochloride salt (C₈H₁₆ClNO₂, MW 193.67 g/mol, minimum 95% purity) . The compound belongs to the class of cyclic γ-aminobutyric acid (GABA) analogues, structurally related to homo-β-proline (pyrrolidine-3-acetic acid), a known GABA uptake inhibitor and GABAA receptor ligand [1]. The defining 4,4-gem-dimethyl substitution introduces a Thorpe-Ingold conformational constraint that restricts pyrrolidine ring pseudorotation, differentiating this scaffold from unsubstituted pyrrolidine-3-acetic acid building blocks in both synthetic behaviour and potential biological target engagement [2].

Why Unsubstituted Pyrrolidine-3-acetic Acid Cannot Substitute for 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride


Unsubstituted pyrrolidine-3-acetic acid (homo-β-proline, CAS 89203-64-5) and its hydrochloride salt (MW 165.62 g/mol) lack the gem-dimethyl substitution that fundamentally alters the conformational landscape, steric profile, and physicochemical properties of the pyrrolidine ring. The 4,4-dimethyl groups introduce a Thorpe-Ingold conformational lock that restricts ring pseudorotation—a phenomenon absent in the parent scaffold—which directly impacts both the scaffold's synthetic utility in stereoselective transformations and its presentation of pharmacophoric elements to biological targets [1]. Furthermore, the unsubstituted analogue cannot replicate the increased lipophilicity (ΔlogP estimated at +1.0 to +1.5 units from the two methyl groups) that modulates membrane permeability and protein binding in biological assays . These structural differences render the compounds non-interchangeable in any application where conformational preorganization, steric bulk, or lipophilicity contribute to performance.

Quantitative Differentiation Evidence: 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride vs. Closest Analogs


Gem-Dimethyl Conformational Restriction: Thorpe-Ingold Lock Reduces Pyrrolidine Ring Pseudorotation

The 4,4-gem-dimethyl substitution on the pyrrolidine ring introduces a Thorpe-Ingold conformational restriction that significantly reduces the number of accessible ring-pucker conformers compared to unsubstituted pyrrolidine-3-acetic acid. In unsubstituted pyrrolidine, the five-membered ring undergoes rapid pseudorotation with a low energy barrier (~0.5-1.0 kcal/mol between envelope and twist conformers), accessing multiple conformational states at physiological temperature [1]. The gem-dimethyl group at C4 raises the pseudorotational barrier through 1,3-allylic strain and angle compression, effectively locking the ring into a narrower conformational envelope. This phenomenon is well-established across gem-dimethyl substituted heterocycles and is explicitly leveraged in the design of conformationally constrained GABA analogues and protease inhibitors [2].

Conformational analysis Medicinal chemistry Scaffold design

Enhanced Steric Bulk Documented in FMOC-Protected Derivative Coupling Selectivity

The FMOC-protected derivative of the target scaffold, 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidin-3-yl)acetic acid (CAS 2377036-10-5, PubChem CID 145913681), is explicitly documented to exhibit enhanced steric hindrance that improves selectivity during amide coupling reactions relative to non-dimethylated FMOC-pyrrolidine-3-acetic acid building blocks [1]. The 4,4-dimethyl substitution increases the steric demand at the coupling centre, reducing undesired racemization and improving diastereoselectivity in peptide bond formation. This property is particularly relevant for solid-phase peptide synthesis (SPPS), where the scaffold's stability under standard piperidine-mediated Fmoc deprotection conditions has been noted . The free amine (target compound) inherits this steric profile upon deprotection.

Solid-phase peptide synthesis Amide bond formation Steric hindrance

Validated Drug Discovery Scaffold: 4,4-Dimethylpyrrolidine in Cathepsin K Co-Crystal Structure (PDB 2BDL, 2 Å Resolution)

The 4,4-dimethylpyrrolidine scaffold has been validated in a high-resolution (2.0 Å) X-ray co-crystal structure with cathepsin K (PDB entry 2BDL), where the (3S)-4,4-dimethylpyrrolidin-3-yl carbamate moiety occupies the S3 subsite of the cysteine protease [1]. The Barrett et al. (2006) study demonstrated that conversion from a pantolactone ketoamide scaffold (lead IC₅₀ = 3.0 nM) to a pyrrolidine scaffold enabled productive exploration of the S3 pocket, with the 4,4-dimethyl groups providing critical hydrophobic contacts that were absent in the unsubstituted pyrrolidine series [2]. The resulting inhibitors maintained potent cathepsin K inhibition with improved drug-like properties. This structural validation demonstrates that the 4,4-dimethylpyrrolidine core can productively engage biological targets in a manner distinct from unsubstituted pyrrolidine scaffolds.

Structure-based drug design Protease inhibition X-ray crystallography

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift vs. Unsubstituted Pyrrolidine-3-acetic Acid HCl

The 4,4-gem-dimethyl substitution produces quantifiable physicochemical differentiation from unsubstituted pyrrolidine-3-acetic acid hydrochloride, directly affecting compound handling, formulation, and biological profile. The target compound (CAS 2361644-28-0) has a molecular weight of 193.67 g/mol (C₈H₁₆ClNO₂), representing a +28.05 g/mol increase (+16.9%) over the unsubstituted pyrrolidine-3-acetic acid HCl (MW 165.62 g/mol, C₆H₁₂ClNO₂) . This molecular weight increment, combined with the two added methyl groups, shifts the calculated logP upward by approximately +1.0 to +1.5 log units versus the parent scaffold (unsubstituted logP = 0.40), placing the dimethyl derivative in a more favourable lipophilicity range for membrane permeability (estimated logP ~1.4-1.9) [1]. Both compounds are supplied at ≥95% purity as hydrochloride salts, enabling direct laboratory comparison.

Physicochemical properties ADME Building block selection

Regioisomeric Differentiation: 3-yl Acetic Acid Positioning vs. 2-yl Regioisomer in Synthesis and Target Engagement

The target compound positions the acetic acid side chain at the pyrrolidine 3-position (β to the ring nitrogen), distinguishing it from the commercially available 2-yl regioisomer, 2-(4,4-dimethylpyrrolidin-2-yl)acetic acid hydrochloride (CAS 2219373-72-3, MW 194 Da) [1]. This regiochemical difference alters the spatial relationship between the carboxylic acid and the pyrrolidine nitrogen, with the 3-yl isomer placing the acetic acid at a greater distance and different trajectory from the basic amine. The 2-yl regioisomer (MW 194 Da, logP = -1.74 as reported by Chem-space) [1] exhibits markedly different physicochemical properties including a substantially more negative logP, suggesting distinct solubility and permeability profiles. In the context of GABA analogue pharmacology, the 3-yl positioning corresponds to the natural homo-β-proline scaffold with established GAT1 and GABAA receptor activity (IC₅₀ values: glial GABA uptake 20 μM, neuronal uptake 10 μM, GABAA binding 0.3 μM for the unsubstituted parent) [2], whereas the 2-yl isomer represents a non-natural connectivity with divergent biological recognition.

Regiochemistry Scaffold diversification Structure-activity relationship

Procurement-Driven Application Scenarios for 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride


Conformationally Constrained Peptidomimetic Synthesis Requiring Preorganized β-Amino Acid Building Blocks

Programs synthesizing constrained peptidomimetics benefit from the Thorpe-Ingold conformational lock provided by the 4,4-gem-dimethyl substitution, which restricts pyrrolidine ring pseudorotation and reduces the entropic penalty upon target binding [1]. The FMOC-protected derivative (CAS 2377036-10-5, PubChem CID 145913681) enables direct incorporation into standard Fmoc-SPPS workflows with documented enhanced coupling selectivity due to gem-dimethyl steric shielding [2]. This scenario is supported by the conformational restriction evidence (Evidence Item 1) and the coupling selectivity data (Evidence Item 2) established in Section 3.

Structure-Guided Cysteine Protease Inhibitor Development Leveraging S3 Subsite Interactions

Medicinal chemistry teams targeting cathepsin K or related cysteine proteases can build upon the validated 4,4-dimethylpyrrolidine scaffold from PDB structure 2BDL (2.0 Å resolution) [3]. The co-crystal structure demonstrates that the gem-dimethyl groups make productive hydrophobic contacts in the S3 subsite that are not accessible with unsubstituted pyrrolidine scaffolds. The target compound serves as the unprotected building block for elaborating the pyrrolidine nitrogen with P3 and P1' groups, as described by Barrett et al. (2006) [3]. This scenario is directly supported by the cathepsin K scaffold validation evidence (Evidence Item 3).

GABA Transporter Pharmacology with Modulated Lipophilicity for CNS Penetration Studies

The parent scaffold (pyrrolidine-3-acetic acid, homo-β-proline) is a known GABA uptake inhibitor (glial IC₅₀ 20 μM, neuronal IC₅₀ 10 μM, GABAA receptor binding IC₅₀ 0.3 μM) [4], but its low lipophilicity (logP ~0.4) limits blood-brain barrier penetration. The 4,4-dimethyl analogue provides an estimated logP of 1.4-1.9 — a +1.0 to +1.5 log unit increase (Evidence Item 4) — placing it in a more favourable range for passive CNS permeation. Researchers evaluating N-substituted derivatives for GAT1 inhibition (as described in the oxime library screening by Huber et al., 2018, where pyrrolidine-3-acetic acid oximes achieved pKi = 7.87) [5] can use this building block to systematically explore the impact of 4,4-dimethyl substitution on transporter affinity and CNS exposure.

Scaffold Diversification in Fragment-Based Drug Discovery Requiring 3D Shape Diversity

Fragment-based screening libraries increasingly prioritize 3D shape diversity over planarity. The 4,4-dimethylpyrrolidine scaffold occupies underrepresented regions of fragment space (as demonstrated by principal moments of inertia analysis in the design of 56 shape-diverse 3D fragments by Downes et al., 2020) [6]. The target compound, with its restricted pseudorotation and increased fraction of sp³ carbons (Fsp³ = 0.875 for the pyrrolidine core), provides a three-dimensional scaffold with a defined conformational preference that differs from both unsubstituted pyrrolidine-3-acetic acid and the 2-yl regioisomer (Evidence Items 1 and 5). This scenario is relevant for fragment library curators and computational chemists seeking to maximize chemical diversity in screening collections.

Quote Request

Request a Quote for 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.